Tyrosinase Inhibition Potency vs. Kojic Acid
In a direct in vitro comparison of structurally related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the compound 854033-64-0 (as part of the most potent subset) exhibited significantly enhanced inhibition of tyrosinase from Agaricus bisporus (AbTYR) compared to the standard reference compound, kojic acid [1].
| Evidence Dimension | Inhibition of diphenolase activity of tyrosinase from Agaricus bisporus (AbTYR) |
|---|---|
| Target Compound Data | IC50 in the range of 1.5–4.6 µM (for the most potent subset of the series, which includes compounds like 854033-64-0) |
| Comparator Or Baseline | Kojic acid: IC50 = 17.8 µM |
| Quantified Difference | The most potent subset, including 854033-64-0, is approximately 3.9 to 11.9 times more potent than kojic acid in this assay. |
| Conditions | In vitro enzyme inhibition assay using L-dopa as a substrate; Inhibition of diphenolase activity of AbTYR. |
Why This Matters
This substantial increase in potency provides a clear scientific incentive for selecting 854033-64-0 over kojic acid, the classic reference inhibitor, for more effective modulation of tyrosinase in experimental models.
- [1] Mirabile S, Germanò MP, Fais A, Lombardo L, Ricci F, Floris S, Cacciola A, Rapisarda A, Gitto R, De Luca L. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem. 2022;17:e202200305. View Source
